7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative characterized by a fused [1,3]dioxolo ring system (positions 4,5-g), a sulfanylidene group at position 6, and a complex phenylmethyl substituent at position 5. The substituent includes a 4-(4-piperidin-1-ylpiperidine-1-carbonyl) moiety, which introduces two piperidine rings connected via a carbonyl group. The sulfanylidene group may enhance binding through hydrogen bonding or metal coordination, while the dioxolo ring could influence metabolic stability .
Properties
Molecular Formula |
C27H30N4O4S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20H,1-3,8-13,16-17H2,(H,28,36) |
InChI Key |
UYEQRVQOSNKORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bipiperidine moiety and the dioxolo ring. Key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Bipiperidine Moiety: This step involves the coupling of the quinazolinone core with a bipiperidine derivative using a coupling reagent such as EDCI or DCC.
Formation of the Dioxolo Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving the quinazolinone and bipiperidine moieties.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and bipiperidine moieties. These interactions may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Compound A : 1-[(7-Chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide
- Core : Quinazolin-4-one with a chlorine substituent at position 6.
- Substituent : Piperidinecarboxamide linked via a methyl group.
- Chlorine may enhance lipophilicity but limit solubility .
Compound B : 3-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one
- Core : Quinazolin-4-one with sulfanylidene at position 2.
- Substituent : Spirocyclic dioxa-azaspirodecane linked via an oxobutyl chain.
- Diethoxy groups at positions 6/7 may enhance solubility but reduce membrane permeability compared to the target’s dioxolo ring .
Compound C (K284-5246) : 7-(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Core : Nearly identical to the target compound, with a dioxolo ring and sulfanylidene group.
- Substituent : Piperazine linked to a benzodioxolylmethyl group via an oxobutyl chain.
- piperidine-piperidine in the target) may alter charge distribution and GPCR binding .
Comparative Analysis Table
| Property | Target Compound | Compound A | Compound B | Compound C (K284-5246) |
|---|---|---|---|---|
| Core Structure | 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | Quinazolin-4-one | Quinazolin-4-one | 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Sulfanylidene Position | 6 | Absent | 2 | 6 |
| Key Substituent | 4-(4-Piperidin-1-ylpiperidine-1-carbonyl)phenylmethyl | Chlorine + piperidinecarboxamide | Spirocyclic dioxa-azaspirodecane | Benzodioxolylmethylpiperazine |
| Molecular Weight | ~600-650 (estimated) | ~350-400 | ~550-600 | ~600-650 |
| Hypothetical Solubility | Moderate (dioxolo enhances polarity) | Low (chlorine increases lipophilicity) | High (diethoxy groups) | Moderate (benzodioxole balances polarity) |
| Potential Targets | Kinases, GPCRs | Kinases | Enzymes with rigid binding pockets | GPCRs, serotonin receptors |
Research Findings and Implications
- Target Compound vs. Compound A : The absence of sulfanylidene and dioxolo in Compound A likely reduces its ability to interact with redox-sensitive targets or enzymes requiring sterically defined binding pockets. However, its simpler structure may favor synthetic accessibility .
- Target Compound vs. Compound B : The spirocyclic system in Compound B could confer higher metabolic stability but may limit bioavailability due to increased molecular weight and rigidity. The target compound’s piperidine-piperidine carbonyl group offers flexibility for optimizing binding kinetics .
- Target Compound vs. Compound C : Both share the dioxolo-sulfanylidene core, but Compound C’s benzodioxolylmethylpiperazine substituent may enhance CNS penetration, making it more suitable for neurological targets. The target compound’s piperidine-piperidine motif could improve selectivity for peripheral targets like inflammatory kinases .
Biological Activity
The compound 7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- Functional Groups : The compound contains a quinazolinone core, piperidine moieties, and a dioxole structure, contributing to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfamoyl groups are known for their effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the target compound may possess similar antibacterial effects, warranting further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds with piperidine derivatives have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound's sulfanylidene group may enhance its efficacy as a urease inhibitor, relevant in managing urinary tract infections and related conditions.
Case Studies
-
In vitro Studies on Antibacterial Activity :
A study evaluated the antibacterial activity of synthesized compounds similar to the target compound against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, with specific IC50 values demonstrating potency in inhibiting bacterial growth . -
Enzyme Inhibition Assays :
Another research focused on the enzyme inhibitory properties of piperidine-based compounds. The synthesized derivatives exhibited significant inhibition against AChE and urease, with IC50 values ranging from 0.63 to 2.14 μM for the most active compounds . -
Docking Studies :
Computational docking studies have provided insights into the binding interactions of the compound with target enzymes. These studies revealed favorable interactions with key amino acid residues, suggesting a mechanism for its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
